Cas no 94398-25-1 (1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl-)

1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- 化学的及び物理的性質
名前と識別子
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- 1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl-
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- MDL: MFCD04125918
- インチ: 1S/C10H8ClN3/c1-7-9(11)12-10(14-13-7)8-5-3-2-4-6-8/h2-6H,1H3
- InChIKey: NRKLLOFQIYLIFB-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=C(Cl)N=C(C2=CC=CC=C2)N=1
1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A930360-1g |
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine |
94398-25-1 | 90% | 1g |
$350.0 | 2024-04-16 | |
abcr | AB300674-100 mg |
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine; . |
94398-25-1 | 100 mg |
€221.50 | 2023-07-20 | ||
Key Organics Ltd | 7K-356S-1MG |
5-chloro-6-methyl-3-phenyl-1,2,4-triazine |
94398-25-1 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 7K-356S-100MG |
5-chloro-6-methyl-3-phenyl-1,2,4-triazine |
94398-25-1 | >90% | 100mg |
£146.00 | 2023-09-08 | |
abcr | AB300674-100mg |
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine; . |
94398-25-1 | 100mg |
€283.50 | 2025-02-19 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907985-1g |
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine |
94398-25-1 | 90% | 1g |
¥2401.0 | 2024-04-17 | |
Key Organics Ltd | 7K-356S-50MG |
5-chloro-6-methyl-3-phenyl-1,2,4-triazine |
94398-25-1 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Key Organics Ltd | 7K-356S-5MG |
5-chloro-6-methyl-3-phenyl-1,2,4-triazine |
94398-25-1 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | 7K-356S-10MG |
5-chloro-6-methyl-3-phenyl-1,2,4-triazine |
94398-25-1 | >90% | 10mg |
£63.00 | 2023-09-08 |
1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl-に関する追加情報
Recent Advances in the Study of 1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- (CAS: 94398-25-1) in Chemical Biology and Pharmaceutical Research
The compound 1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- (CAS: 94398-25-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 1,2,4-Triazine derivatives as scaffolds for designing novel bioactive molecules. The presence of the chloro and methyl substituents at the 5 and 6 positions, respectively, along with the phenyl group at the 3 position, imparts distinct electronic and steric properties to the molecule. These features make it a promising candidate for further exploration in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a kinase inhibitor, particularly targeting tyrosine kinases involved in cancer progression. The researchers employed molecular docking and in vitro assays to elucidate the binding interactions and inhibitory effects of 1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- against specific kinase targets. The results indicated a high binding affinity and selectivity, suggesting its potential as a lead compound for anticancer drug development.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's antimicrobial properties. A study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1,2,4-Triazine, including 5-chloro-6-methyl-3-phenyl-, exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis, although further studies are needed to confirm this hypothesis.
The synthetic routes for 1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- have also been optimized in recent years. A 2022 publication in Tetrahedron Letters described a novel, high-yield synthesis method using a one-pot condensation reaction, which significantly improved the scalability and purity of the compound. This advancement is particularly relevant for industrial-scale production and further pharmacological testing.
Despite these promising findings, challenges remain in the development of 1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Future research directions may include structural modifications to enhance pharmacokinetic properties and the exploration of combination therapies to maximize therapeutic efficacy.
In conclusion, 1,2,4-Triazine, 5-chloro-6-methyl-3-phenyl- (CAS: 94398-25-1) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities and synthetic accessibility position it as a valuable scaffold for drug discovery. Continued investigation into its mechanisms of action and therapeutic potential will likely yield significant contributions to the field in the coming years.
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